Ethanediperoxoic acid

CAS No.: 5796-84-9

Cat. No.: VC1595179

Molecular Formula: C2H2O6

Molecular Weight: 122.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5796-84-9 |

|---|---|

| Molecular Formula | C2H2O6 |

| Molecular Weight | 122.03 g/mol |

| IUPAC Name | ethanediperoxoic acid |

| Standard InChI | InChI=1S/C2H2O6/c3-1(7-5)2(4)8-6/h5-6H |

| Standard InChI Key | ADRVRLIZHFZKFE-UHFFFAOYSA-N |

| SMILES | C(=O)(C(=O)OO)OO |

| Canonical SMILES | C(=O)(C(=O)OO)OO |

Introduction

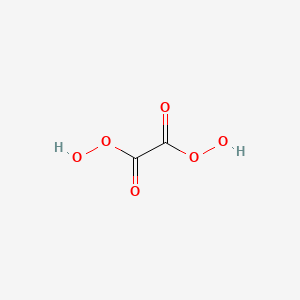

Chemical Structure and Basic Properties

Ethanediperoxoic acid is characterized by its peroxide functional groups, which distinguish it from the more common ethanedioic acid (oxalic acid). The compound contains two carbonyl groups connected by peroxide linkages, giving it unique reactivity patterns.

Fundamental Chemical Data

The molecular formula of Ethanediperoxoic acid is C2H2O6 with a monoisotopic molecular weight of 121.9851 Da . The compound belongs to the broader category of dicarboxylic acids and derivatives, a class of organic compounds containing exactly two carboxylic acid groups with modified structures .

Table 1: Basic Chemical Properties of Ethanediperoxoic Acid

Spectroscopic Analysis and Identification

Spectroscopic methods provide essential tools for the identification and characterization of Ethanediperoxoic acid in various matrices. Gas chromatography-mass spectrometry (GC-MS) represents one of the primary analytical techniques used for this purpose.

GC-MS Spectral Characteristics

A predicted GC-MS spectrum for Ethanediperoxoic acid has been developed using computational methods. This spectrum serves as a reference guide for analytical chemists working with this compound .

Table 2: GC-MS Spectroscopic Parameters for Ethanediperoxoic Acid

It should be noted that this predicted spectrum should be used only as a guide, and further experimental evidence is required to confirm identification of the compound in analytical samples .

Derivatives and Related Compounds

Ethanediperoxoic acid serves as the parent compound for several derivatives that have been more extensively studied and utilized in chemical applications.

Di-tert-butyl Peroxyoxalate

One of the most significant derivatives is di-tert-butyl peroxyoxalate (DTBPO), formally named "Ethanediperoxoic acid, 1,2-bis(1,1-dimethylethyl) ester" with CAS number 1876-22-8 . This derivative has been well-characterized and finds applications in various chemical processes.

Table 3: Properties of Di-tert-butyl Peroxyoxalate

Structural Relationships with Other Compounds

Ethanediperoxoic acid is structurally related to ethanedioic acid (oxalic acid), with the primary difference being the replacement of single oxygen bonds with peroxide linkages. While oxalic acid has been extensively studied and has numerous applications , the peroxide variant demonstrates distinct chemical behavior due to the reactive peroxide groups.

Chemical Applications and Functional Uses

Based on studies of its derivatives, particularly di-tert-butyl peroxyoxalate, several important applications for Ethanediperoxoic acid and its derivatives have been identified.

Radical Chemistry Applications

Di-tert-butyl peroxyoxalate is particularly valuable in radical chemistry for the clean, low-temperature generation of t-butoxyl radicals . This property makes it useful for studying radical reaction mechanisms and pathways.

Polymerization Processes

The compound and its derivatives serve as efficient initiators for alkene autoxidation and polymerization reactions . The ability to generate radicals under controlled conditions makes these compounds valuable in polymer chemistry for initiating chain reactions.

Organic Synthesis

In synthetic organic chemistry, di-tert-butyl peroxyoxalate induces cyclization of alkenyl hydroperoxides . This application demonstrates the utility of peroxooxalate compounds in creating complex cyclic organic structures through radical-mediated processes.

Comparison with Related Compounds

Ethanediperoxoic acid shares structural similarities with several other compounds, including its non-peroxide counterpart, ethanedioic acid (oxalic acid).

Ethanedioic Acid vs. Ethanediperoxoic Acid

Ethanedioic acid (oxalic acid) is a dicarboxylic acid widely used in various applications including as a bleaching agent for pulpwood, a component in baking powder, and as a cleaning agent for removing rust . While structurally similar to Ethanediperoxoic acid, the absence of peroxide linkages in oxalic acid results in significantly different chemical behavior and safety profile.

Table 4: Comparison Between Related Compounds

| Characteristic | Ethanediperoxoic Acid | Ethanedioic Acid (Oxalic Acid) |

|---|---|---|

| Chemical Class | Peroxodicarboxylic acid | Dicarboxylic acid |

| Functional Groups | Peroxide linkages, carboxyl groups | Carboxyl groups only |

| Stability | Potentially unstable, sensitive to physical stimuli | Relatively stable |

| Primary Applications | Radical chemistry, polymerization initiation | Bleaching, cleaning, rust removal |

| Safety Concerns | Potential for explosive decomposition | Toxicity, corrosivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume